molecular formula C17H22N2O3 B11978766 N-(4-Hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)octanamide CAS No. 184536-28-5

N-(4-Hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)octanamide

Cat. No.: B11978766
CAS No.: 184536-28-5
M. Wt: 302.37 g/mol
InChI Key: CXOYCADJJLMPBR-UHFFFAOYSA-N
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Description

N-(4-Hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)octanamide is a synthetic organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with a hydroxy group and an octanamide side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)octanamide typically involves the acylation of 4-hydroxy-2-oxo-1,2-dihydroquinoline with octanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation . The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

N-(4-Hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)octanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the quinoline core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of a quinoline-2,4-dione derivative.

    Reduction: Formation of a 4-hydroxy-1,2-dihydroquinoline derivative.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)octanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)octanamide involves its interaction with molecular targets such as enzymes. For instance, it acts as an inhibitor of prolyl hydroxylases, which are enzymes involved in the regulation of hypoxia-inducible factors (HIFs). By inhibiting these enzymes, the compound stabilizes HIFs, leading to increased expression of genes involved in adaptive responses to low oxygen levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)octanamide is unique due to its specific octanamide side chain, which imparts distinct chemical and biological properties. This structural feature differentiates it from other quinoline derivatives and contributes to its specific interactions with molecular targets.

Properties

CAS No.

184536-28-5

Molecular Formula

C17H22N2O3

Molecular Weight

302.37 g/mol

IUPAC Name

N-(4-hydroxy-2-oxo-1H-quinolin-3-yl)octanamide

InChI

InChI=1S/C17H22N2O3/c1-2-3-4-5-6-11-14(20)19-15-16(21)12-9-7-8-10-13(12)18-17(15)22/h7-10H,2-6,11H2,1H3,(H,19,20)(H2,18,21,22)

InChI Key

CXOYCADJJLMPBR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)NC1=C(C2=CC=CC=C2NC1=O)O

Origin of Product

United States

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